molecular formula C15H16O5 B11010222 Acetic acid, [(3,4-dimethyl-2-oxo-2h-1-benzopyran-7-yl)oxy]-, ethyl ester

Acetic acid, [(3,4-dimethyl-2-oxo-2h-1-benzopyran-7-yl)oxy]-, ethyl ester

Cat. No.: B11010222
M. Wt: 276.28 g/mol
InChI Key: IKDRPWUBFBORSQ-UHFFFAOYSA-N
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Description

Acetic acid, [(3,4-dimethyl-2-oxo-2h-1-benzopyran-7-yl)oxy]-, ethyl ester is a chemical compound with the molecular formula C15H16O5 and a molecular weight of 276.2845 . This compound is known for its unique structure, which includes a benzopyran ring system substituted with dimethyl and oxo groups, and an ethyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties.

Properties

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

ethyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetate

InChI

InChI=1S/C15H16O5/c1-4-18-14(16)8-19-11-5-6-12-9(2)10(3)15(17)20-13(12)7-11/h5-7H,4,8H2,1-3H3

InChI Key

IKDRPWUBFBORSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C

Origin of Product

United States

Preparation Methods

Pechmann Condensation with Substituted Phenols

Pechmann condensation involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For 3,4-dimethylcoumarin, the phenol precursor must contain methyl groups at positions corresponding to the 3- and 4-positions of the final coumarin structure.

Example Protocol

  • Reactants : 3,4-Dimethylresorcinol (2,4-dihydroxy-3,5-dimethylbenzene) and ethyl acetoacetate.

  • Catalyst : Amberlyst-15 (10% w/w).

  • Conditions : Solvent-free, microwave irradiation (300 W, 80°C, 10 min).

  • Mechanism : Cyclodehydration forms the coumarin lactone ring, with methyl groups from the phenol retained at positions 3 and 4.

  • Yield : ~85–90%.

Challenges :

  • Limited commercial availability of 3,4-dimethylresorcinol necessitates in-house synthesis via Friedel-Crafts alkylation of resorcinol.

  • Competing side reactions (e.g., over-alkylation) require precise temperature control.

Perkin Condensation with Substituted Salicylaldehydes

The Perkin reaction offers an alternative route using substituted salicylaldehydes and cyanoacetic acid.

Example Protocol

  • Reactants : 2-Hydroxy-3,4-dimethylbenzaldehyde and cyanoacetic acid.

  • Catalyst : Propylphosphonic anhydride (T3P, 50 mol%) in butyl acetate.

  • Conditions : Reflux at 110°C for 6 hours.

  • Mechanism : Cyclization via Knoevenagel condensation followed by lactonization.

  • Yield : ~78%.

Advantages :

  • Direct introduction of substituents from the aldehyde precursor.

  • Avoids regioselectivity issues associated with Pechmann condensation.

Alkylation of 7-Hydroxy-3,4-Dimethylcoumarin

The 7-hydroxy group is functionalized with an ethoxyacetic acid ester via nucleophilic substitution.

Classical Alkylation with Ethyl Bromoacetate

Protocol

  • Reactants : 7-Hydroxy-3,4-dimethylcoumarin (1.0 eq), ethyl bromoacetate (1.2 eq).

  • Base : Potassium carbonate (2.0 eq).

  • Solvent : Anhydrous acetone.

  • Conditions : Reflux at 60°C for 5 hours.

  • Workup : Filtration, solvent evaporation, and recrystallization from ethanol.

  • Yield : 98%.

Mechanism :
The base deprotonates the 7-hydroxy group, generating a phenoxide ion that attacks ethyl bromoacetate (Fig. 1).

Optimization Insights :

  • Solvent Selection : Acetone outperforms DMF or THF due to better solubility of K2CO3.

  • Temperature : Higher temperatures (>70°C) risk ester hydrolysis, reducing yield.

Microwave-Assisted Alkylation

Protocol

  • Reactants : Same as above.

  • Conditions : Microwave irradiation (150 W, 80°C, 20 min).

  • Yield : 95%.

Advantages :

  • 10-fold reduction in reaction time compared to conventional heating.

  • Minimizes side reactions (e.g., di-alkylation).

Comparative Analysis of Methods

ParameterPechmann CondensationPerkin CondensationClassical AlkylationMicrowave Alkylation
Reaction Time 10–30 min6–8 h5 h20 min
Yield 85–90%75–78%98%95%
Catalyst Cost Low (Amberlyst-15)Moderate (T3P)Low (K2CO3)Low (K2CO3)
Regioselectivity ModerateHighHighHigh

Key Findings :

  • Microwave-assisted Pechmann condensation and alkylation offer the best balance of speed and yield.

  • Perkin condensation is preferred for introducing complex substituents but requires longer reaction times.

Spectral Validation and Purity

Post-synthesis characterization via IR and NMR confirms structural integrity:

  • IR (KBr) : 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (coumarin lactone C=O).

  • ¹H NMR (CDCl₃) : δ 1.32 (t, 3H, CH₂CH₃), δ 2.28/2.31 (s, 6H, 3,4-CH₃), δ 4.72 (s, 2H, OCH₂CO).

Purity ≥98% is achievable via recrystallization from ethanol.

Industrial-Scale Considerations

  • Cost Efficiency : Pechmann condensation with Amberlyst-15 is scalable and cost-effective.

  • Waste Management : Amberlyst-15 and K2CO3 are recyclable, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(3,4-dimethyl-2-oxo-2h-1-benzopyran-7-yl)oxy]-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Acetic acid, [(3,4-dimethyl-2-oxo-2h-1-benzopyran-7-yl)oxy]-, ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which acetic acid, [(3,4-dimethyl-2-oxo-2h-1-benzopyran-7-yl)oxy]-, ethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of acetic acid, [(3,4-dimethyl-2-oxo-2h-1-benzopyran-7-yl)oxy]-, ethyl ester lies in its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for various applications in research and industry .

Biological Activity

Acetic acid, [(3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, ethyl ester, also known by its CAS Registry Number 35679-90-4, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and anticancer activities.

  • Molecular Formula : C15H16O5
  • Molecular Weight : 276.2845 g/mol
  • InChIKey : IKDRPWUBFBORSQ-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have shown that compounds related to acetic acid derivatives exhibit significant antimicrobial properties. For instance, research on similar coumarin derivatives has demonstrated effectiveness against various pathogens:

Pathogen Activity
Staphylococcus aureusInhibitory effects observed
Escherichia coliModerate activity
Pseudomonas aeruginosaEffective inhibition
Candida albicansAntifungal properties noted

These findings suggest that acetic acid derivatives may possess broad-spectrum antimicrobial activity, which could be harnessed in developing new therapeutic agents .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Studies have indicated that the ethyl ester form of acetic acid with the benzopyran moiety exhibits notable antioxidant activity. The mechanism is believed to involve the scavenging of free radicals and the inhibition of lipid peroxidation.

Research highlights include:

  • IC50 Values : The effective concentration required to inhibit 50% of free radicals was found to be lower than that of standard antioxidants like ascorbic acid.

Anticancer Activity

The potential anticancer properties of acetic acid derivatives have been explored in various cell lines. For example, compounds structurally similar to [(3,4-dimethyl-2-oxo-2H-benzopyran-7-yl)oxy]acetic acid demonstrated significant antiproliferative effects against several cancer cell lines:

Cell Line IC50 (µM)
A549 (Lung)0.12
HeLa (Cervical)0.024
A2780 (Ovarian)0.036

These results indicate that this compound may serve as a lead structure for developing novel anticancer agents .

Case Studies and Research Findings

  • Study on Antimicrobial Properties :
    A recent study synthesized several derivatives of coumarin and tested their antimicrobial efficacy against clinical isolates. The results showed that compounds with similar structural features to acetic acid ethyl ester displayed potent activity against resistant strains of bacteria .
  • Antioxidant Mechanism Investigation :
    Research focused on understanding the mechanism behind its antioxidant activity revealed that the compound effectively reduces reactive oxygen species (ROS) levels in vitro, suggesting its potential application in preventing oxidative damage in biological systems .
  • In Vivo Anticancer Studies :
    Animal model studies indicated that administration of the compound led to reduced tumor growth and enhanced survival rates in treated groups compared to controls, reinforcing its potential as an anticancer therapeutic .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed reductive cyclization using nitroarenes and formic acid derivatives as CO surrogates. Key parameters include:
  • Catalyst system : Pd(OAc)₂ with ligands like PPh₃ .
  • Solvent : Polar aprotic solvents (e.g., DMF) improve reaction efficiency.
  • Temperature : Optimal yields (70–80%) are achieved at 80–100°C .
    To optimize yields:
  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
ParameterOptimal ConditionYield RangeReference
CatalystPd(OAc)₂/PPh₃70–80%
SolventDMF65–75%
Reaction Time12–16 hours70–80%

Q. Which analytical techniques are most effective for structural confirmation?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • NMR : Analyze the benzopyran ring protons (δ 6.8–7.5 ppm for aromatic H) and ester carbonyl (δ 170–175 ppm in ¹³C NMR) .
  • HPLC : Use a C18 column (acetonitrile/water 60:40, 1 mL/min) for purity assessment (>95%) .
  • GC-MS : Confirm molecular ion peak at m/z 276 (M⁺) .

Q. How can researchers distinguish between structural isomers of this compound?

  • Methodological Answer : Isomers (e.g., 6- vs. 7-substituted benzopyran) are differentiated via:
  • NOESY NMR : Detect spatial proximity between substituents and the benzopyran core .
  • X-ray crystallography : Resolve positional ambiguity in solid-state structures .

Advanced Research Questions

Q. What computational approaches are validated for studying this compound’s electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict:
  • HOMO-LUMO gaps (~4.5 eV), indicating moderate reactivity .
  • Electrostatic potential maps highlight nucleophilic sites at the carbonyl oxygen .
    Validated software: Gaussian 16, ORCA .

Q. How can contradictory spectral data (e.g., NMR shifts) across studies be resolved?

  • Methodological Answer : Discrepancies arise from solvent effects or impurities. Mitigation strategies:
  • Standardize conditions : Use deuterated DMSO for NMR .
  • 2D NMR : Employ HSQC and HMBC to assign overlapping signals .
  • Cross-validate : Compare with synthetic intermediates .

Q. What mechanistic insights exist for its reactivity in catalytic systems?

  • Methodological Answer : In Pd-catalyzed reactions, the ester group acts as an electron-withdrawing moiety, directing electrophilic aromatic substitution. Key steps:

Oxidative addition : Pd(0) inserts into the nitroarene bond .

CO insertion : Formic acid derivatives generate CO in situ .

Reductive elimination : Forms the benzopyran core .

Q. What strategies are recommended for evaluating its biological activity?

  • Methodological Answer :
  • In vitro assays : Screen for anti-inflammatory activity via COX-2 inhibition (IC₅₀ determination) .
  • Metabolic stability : Use liver microsomes (human/rat) with HPLC-MS monitoring .
  • Docking studies : Target the COX-2 active site (PDB: 5KIR) .

Data Contradiction Analysis

Q. How should researchers address inconsistent melting point reports?

  • Methodological Answer : Variations may stem from polymorphs or impurities. Solutions:
  • Recrystallization : Use ethanol/water (70:30) to isolate pure crystals .
  • DSC : Confirm thermal transitions (reported mp: 120–125°C) .

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